molecular formula C11H16O B13250417 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13250417
M. Wt: 164.24 g/mol
InChI Key: SCYLMNLLKSEHII-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a synthetically valuable organic compound that features a bicyclo[2.2.1]heptane (norbornane) core functionalized with both an aldehyde group and a prop-2-en-1-yl (allyl) substituent at the C2 position. With the molecular formula C12H16O, this molecule is of significant interest in medicinal chemistry and organic synthesis. The rigid and stable norbornane scaffold is recognized for its potential in pharmaceutical applications, as similar substituted bicyclo[2.2.1]heptane derivatives have been investigated for their biological activity . The presence of both a reactive aldehyde group and an allyl side chain on this scaffold provides two versatile handles for further chemical modification. The aldehyde can undergo reactions such as condensations or reductions, while the allyl group can participate in cycloadditions or cross-coupling reactions, making this compound a promising multifunctional building block for the synthesis of more complex molecular architectures, including potential protease inhibitors or agonists/antagonists for various biological targets . The synthesis of such bicyclic compounds often leverages classic cyclization strategies like the Diels-Alder reaction, which is a well-established method for constructing the norbornane framework . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-prop-2-enylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H16O/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,8-10H,1,3-7H2

InChI Key

SCYLMNLLKSEHII-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC2CCC1C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Research

Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine)
  • Key Features : Substituted with a phenyl group and a piperidine-ethylamine side chain.
  • Pharmacology : Exhibits the highest NMDA receptor affinity (micromolar range) among the tested analogs, with potent neuroprotection against electroshock-induced damage in rodents .
  • Toxicity : Shows concentration-dependent toxicity in MDCK (epithelial) and N2a (neuronal) cells at >100 µM , comparable to memantine, a clinically used NMDA antagonist .
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane (CAS: 69219-08-5)
  • Key Features : Contains a dimethylpropenyl group but lacks the carbaldehyde moiety.
  • Molecular Formula : C₁₂H₂₀ (MW: 164.29 g/mol).
1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde (CAS: 1935373-82-2)
  • Key Features : Incorporates a cyclobutane ring fused to the bicycloheptane core.
  • Molecular Formula : C₁₂H₁₈O (MW: 178.27 g/mol).
  • No toxicity or activity data is reported, but the extended structure may influence metabolic stability .

Functional Group Comparison

Compound Name Functional Groups Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Carbaldehyde, propenyl 124.18 Potential NMDA binding via aldehyde reactivity
Compound 5a Phenyl, piperidine-ethylamine ~300 (estimated) High NMDA affinity; neuroprotective
2-(1,1-Dimethyl-2-propenyl) analog Dimethylpropenyl 164.29 High LogP (3.63); limited solubility
Cyclobutane-carbaldehyde analog Cyclobutane, carbaldehyde 178.27 Steric hindrance may reduce binding

Biological Activity

2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde is C8H12OC_8H_{12}O with a molecular weight of 124.18 g/mol. The structure features a bicyclic heptane core with an aldehyde functional group and a propene side chain.

Antimicrobial Properties

Research indicates that bicyclic compounds, including derivatives of bicyclo[2.2.1], exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. A study demonstrated that related compounds showed efficacy against various bacterial strains, suggesting that 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde may possess similar properties .

Genotoxic Effects

A related compound, 2,2'-bis(bicyclo[2.2.1]heptane), was shown to induce genotoxic effects in bacterial cells through the SOS response mechanism without exhibiting alkylating properties. The oxidative stress generated by such compounds is believed to be a significant contributor to their genotoxicity . This raises concerns about the potential mutagenicity of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde.

Cytotoxicity

Studies on structurally similar bicyclic aldehydes suggest potential cytotoxic effects on human cancer cell lines, indicating that this compound may also have anticancer properties. The mechanisms proposed include the induction of apoptosis and disruption of cellular signaling pathways .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting the therapeutic potential of these compounds in treating bacterial infections .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Bicyclo Compound 16 Pseudomonas aeruginosa

Study 2: Genotoxic Assessment

In another study focusing on the genotoxicity of bicyclic compounds, researchers utilized lux-biosensors in E. coli to evaluate DNA damage and oxidative stress responses induced by various derivatives. The findings confirmed that certain bicyclic structures led to significant oxidative stress and DNA damage, suggesting similar risks for 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde .

The biological activity of 2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde can be attributed to several mechanisms:

  • Membrane Disruption : Similar bicyclic compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in sensitive cell types.
  • Interference with Cellular Signaling : By modulating key signaling pathways, these compounds can induce apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde?

The compound can be synthesized via cross-coupling reactions, such as iron-catalyzed coupling of bicyclo[2.2.1]heptane halides with propargyl or allyl Grignard reagents. For example, describes a method using 2-iodobicyclo[2.2.1]heptane and dec-1-yn-1-ylmagnesium bromide to form a structurally similar alkyne derivative. Purification typically involves flash chromatography (hexanes/EtOAc gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the bicyclic framework and aldehyde/propenyl substituents. highlights the use of NMR to resolve diastereotopic protons in bicyclic systems.
  • HRMS : Validates molecular formula and purity.
  • IR Spectroscopy : Identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and alkene C-H stretches .

Q. How can researchers address solubility challenges during experimental work?

Due to the hydrophobic bicyclic core, polar aprotic solvents (e.g., THF, DCM) or mixtures with EtOAc are recommended for reactions. For crystallization trials, slow evaporation in hexanes/EtOAC (e.g., 100:1 ratio) is effective, as shown in for analogous compounds .

Advanced Research Questions

Q. What strategies optimize stereochemical control during functionalization of the bicyclo[2.2.1]heptane core?

The rigid bicyclic structure imposes steric constraints, favoring endo/exo selectivity. Catalytic methods using Lewis acids (e.g., BF3·Et2O, ) can direct nucleophilic additions to specific positions. For example, alkoxy group installation on norbornene derivatives achieved 31% yield with BF3·Et2O, highlighting the role of catalyst choice in stereoselectivity .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Contradictions may arise from dynamic effects or diastereomerism. Variable-temperature NMR can distinguish between conformational exchange and true stereoisomerism. For example, reports diastereomeric ratios (dr) in products, requiring careful integration of resolved peaks . Computational modeling (DFT) of coupling constants may also aid interpretation .

Q. What are the applications of this compound in drug discovery?

Bicyclo[2.2.1]heptane derivatives are valued for their conformational rigidity, which enhances binding affinity in pharmaceuticals. discusses a sulfonamide derivative with a bicyclic core tested for bioactivity. The aldehyde group in the target compound could serve as a handle for Schiff base formation or further derivatization (e.g., hydrazone libraries) .

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Screening : Iron catalysts () reduce costs vs. noble metals.
  • Microwave-Assisted Synthesis : Accelerates reactions with sterically hindered substrates.
  • In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation to optimize reaction conditions .

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